
4-Aminopyridine 1-oxide
Overview
Description
4-Aminopyridine 1-oxide is a pyridine derivative characterized by an amino group at the 4-position and an N-oxide functional group. This compound’s electronic structure, influenced by the electron-donating amino group and the polar N-oxide moiety, dictates its physicochemical properties, including acidity, reactivity, and spectroscopic behavior. This article provides a systematic comparison of this compound with structurally and functionally related compounds.
Preparation Methods
Synthesis of 4-Aminopyridine: Precursor to the N-Oxide
Hofmann Degradation of Isonicotinamide
The Hofmann degradation reaction is a widely used method for synthesizing 4-aminopyridine from isonicotinamide. As detailed in Chinese Patent CN1807415A, this approach employs iodine or alkali metal iodides with sodium hydroxide or potassium hydroxide to catalyze the reaction . Key steps include:
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Reaction Conditions : The process begins by cooling isonicotinamide to 0–5°C and mixing it with a catalyst (e.g., iodine, sodium hydroxide, and bromine in a 1:3:1 molar ratio). After 45–50 minutes of stirring, the temperature is gradually raised to 70–80°C for an additional 50–60 minutes .
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Acid-Base Workup : Dilute hydrochloric acid is added to adjust the pH to 1–2, followed by neutralization with sodium hydroxide to pH 12–13. The crude product is then isolated via vacuum distillation and recrystallized using benzene, achieving a purity >99% .
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Yield Optimization : By using cost-effective catalysts like iodine, this method achieves yields exceeding 90%, making it industrially viable .
One-Pot Synthesis Using Sodium Hypochlorite
A streamlined one-pot synthesis, described in Patent CN108840820A, eliminates intermediate isolation steps. The process involves:
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Catalytic System : Sodium tungstate (2–5% by mass of 4-cyanopyridine) facilitates the hydrolysis of 4-cyanopyridine to 4-carboxamide pyridine, followed by Hofmann degradation using sodium hypochlorite .
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Reaction Parameters : The first stage occurs at 0°C, after which the mixture is heated to 90–95°C for over 10 hours. This method suppresses side reactions (e.g., formation of pyridine carboxylic acids) and achieves an 85% yield with 99.5% purity .
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Environmental Advantages : By leveraging sodium hypochlorite’s dual role as a base and oxidizer, this approach reduces wastewater generation compared to traditional methods .
Industrial-Scale Production via Continuous Flow Reactors
Patent EP2394994A1 highlights a scalable one-pot method for synthesizing 4-aminopyridine (Dalfampridine) from 4-pyridinecarbonitrile :
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Oxidation and Hydrolysis : Sodium hypochlorite (1.0–1.5 equivalents) reacts with 4-pyridinecarbonitrile in water at 40–80°C. The reaction is monitored via HPLC to ensure completion before isolating the product through concentration and filtration .
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Purification : The crude product is dissolved in acetone, heated to 45–55°C, and filtered to remove impurities. Final drying under vacuum yields pharmaceutical-grade 4-aminopyridine .
Oxidation of 4-Aminopyridine to 1-Oxide
While the provided sources focus on 4-aminopyridine synthesis, the oxidation step to form 4-aminopyridine 1-oxide requires extrapolation from general N-oxide synthesis principles. Key considerations include:
Oxidizing Agents and Mechanisms
N-oxides are typically synthesized using peroxides (e.g., hydrogen peroxide, meta-chloroperbenzoic acid) or hypochlorites. For instance:
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Hydrogen Peroxide : Under acidic or neutral conditions, H₂O₂ can oxidize the pyridine nitrogen. Acetic acid is often used as a catalyst to enhance reactivity.
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Sodium Hypochlorite : As employed in 4-aminopyridine synthesis , hypochlorite may facilitate N-oxide formation under controlled pH and temperature.
Reaction Optimization
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Temperature Control : Excessive heat may lead to over-oxidation or decomposition. Trials at 50–70°C with incremental oxidizer addition could optimize yield.
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Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) or water are ideal for stabilizing reactive intermediates.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Diazotization Kinetics
Diazotization of 4-aminopyridine 1-oxide involves reaction with nitrous acid (HNO₂) under acidic conditions. Key findings include:
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Reaction Pathways : Two simultaneous mechanisms occur:
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Free amine pathway : Attack of the nitrous acidium ion (H₂ONO⁺) on the unprotonated amine.
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Protonated amine pathway : Reaction of H₂ONO⁺ with the protonated form of this compound.
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Rate Dependence :
Table 1: Key Reaction Parameters for Diazotization
Parameter | Observation |
---|---|
Acid concentration range | 0.0025–5.0 M HClO₄ |
Rate order | First order in amine and nitrous acid |
Dominant pathway | Free amine reacts faster than protonated form |
Linear h₀ dependence | Absent, unlike parent 4-aminopyridine |
Reactions with Halogens and Interhalogens
This compound reacts with halogens (e.g., ICl, IBr) to form charge-transfer complexes and ionic species. Key observations include:
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ICl Reaction : Forms a charge-transfer adduct stabilized by N···I⁺ interactions.
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IBr Reaction : Produces ionic species [(4-NH₂-1λ⁴-C₅H₄N)₂-μ-I⁺][IBr₂⁻] with distinct polymorphs .
Table 2: Structural Features of Halogen Adducts
Compound | Bond Lengths (Å) | Geometry |
---|---|---|
[(4-NH₂-C₅H₄N)₂-μ-I⁺][IBr₂⁻] | I–Br: 2.7309–2.753 | Linear N···I⁺···N (176.2–180°) |
Charge-transfer ICl adduct | N···I: 2.228–2.244 | Layered NH···Br interactions |
Oxidation and Reduction
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Oxidation : The N-oxide group can undergo further oxidation, though specific pathways require catalytic conditions (e.g., hydrogen peroxide with acetic acid) .
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Reduction : Regenerates 4-aminopyridine via cleavage of the N–O bond using agents like iron/HCl .
Substitution Reactions
The amino group participates in nucleophilic substitution, enabling synthesis of derivatives. For example:
Scientific Research Applications
Therapeutic Applications in Neurology
Multiple Sclerosis (MS) Treatment
4-Aminopyridine (4-AP), the parent compound of 4-APO, is primarily recognized for its use in treating symptoms of multiple sclerosis. It functions as a potassium channel blocker, which helps restore conduction in demyelinated axons. Clinical trials have shown that 4-AP improves muscle strength and reduces fatigue in MS patients, although the effective doses used in clinical settings are significantly lower than those used in experimental studies . The mechanism is thought to involve the enhancement of synaptic transmission and increased muscle twitch tension rather than direct restoration of conduction in demyelinated axons .
Burn Wound Healing
Recent research has repurposed 4-AP for treating severe burns. In murine models, 4-AP demonstrated significant effects on wound healing by reducing inflammation and apoptosis, promoting angiogenesis, and enhancing extracellular matrix remodeling . The treatment led to increased expression of anti-inflammatory genes and proteins, suggesting a novel application for 4-AP in dermatological therapies.
Mechanistic Insights
Calcium Channel Modulation
4-APO has been shown to act as a calcium channel agonist through the Orai1 signaling pathway. This modulation is crucial for macrophage differentiation and function, impacting inflammatory responses during tissue repair processes . By enhancing intracellular calcium levels, 4-APO influences cellular behaviors that are vital for wound healing and tissue regeneration.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of 4-AP derivatives has identified several compounds with enhanced properties for therapeutic applications. For instance, derivatives like 3-methyl-4-aminopyridine exhibit greater potency than 4-AP itself, making them potential candidates for both therapeutic use and imaging techniques such as positron emission tomography (PET) to detect demyelinated lesions . These studies highlight the importance of chemical modifications in developing more effective treatments.
Case Studies and Experimental Findings
Mechanism of Action
The primary mechanism of action of 4-aminopyridine 1-oxide involves the inhibition of voltage-gated potassium channels. This inhibition leads to the prolongation of action potentials and an increase in neurotransmitter release. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.
Comparison with Similar Compounds
Structural Analogues and Acidity
The pKa values of pyridine N-oxides are significantly influenced by substituents. 4-Aminopyridine 1-oxide exhibits a pKa of 3.69, slightly lower than 4-dimethylaminopyridine 1-oxide (pKa 3.88) but higher than 4-hydroxypyridine 1-oxide (pKa 2.45) . The electron-donating amino group enhances basicity compared to electron-withdrawing substituents (e.g., methoxy or hydroxy groups), which lower pKa values by destabilizing the protonated form.
Table 1: pKa Values of Selected Pyridine N-Oxides
Compound | pKa |
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This compound | 3.69 |
4-Dimethylaminopyridine 1-oxide | 3.88 |
4-Hydroxypyridine 1-oxide | 2.45 |
4-Methoxypyridine 1-oxide | 2.05 |
Pyridine 1-oxide (unsubstituted) | ~0.8 |
Reactivity and Substitution Patterns
Mercuration Reactions
This compound undergoes mercuration predominantly at the C-3 and C-5 positions due to the directing effects of the N-oxide and amino groups . In contrast:
- Pyridine 1-oxide favors substitution at C-2 under neutral conditions, with increased C-3 substitution under acidic conditions.
- Quinoline 1-oxide reacts exclusively at C-8, highlighting the role of fused aromatic systems in directing reactivity .
Table 2: Mercuration Sites in Pyridine N-Oxides
Compound | Preferred Mercuration Sites |
---|---|
This compound | C-3, C-5 |
Pyridine 1-oxide | C-2 (neutral), C-3 (acidic) |
Quinoline 1-oxide | C-8 |
Nitroso Derivatives
4-Nitrosoquinoline 1-oxide, synthesized via oxidation of 4-hydroxylaminoquinoline 1-oxide, exhibits distinct chemical behavior compared to 4-nitrosopyridine 1-oxide. The quinoline derivative’s extended conjugation system results in higher stability and altered electronic properties .
Spectroscopic Properties
NMR studies reveal that N-oxidation induces shielding effects on protons meta to the N-oxide group. For example:
- In this compound, H-6 (meta to N-oxide) is shielded by 0.65 ppm compared to the non-oxidized amine, while H-5 (para) experiences a smaller shift (0.34 ppm) . Similar trends are observed in pyridazine and triazine N-oxides, confirming the electronic influence of the N-oxide group .
Biological Activity
4-Aminopyridine 1-oxide (4-APO) is a derivative of aminopyridine that has garnered interest in pharmacological research due to its diverse biological activities. This compound, characterized by its molecular formula and a molecular weight of approximately 110.11 g/mol, exhibits significant potential in various therapeutic areas, particularly in neuropharmacology and antimicrobial applications. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is a white crystalline solid that is soluble in water and alcohol. Its structure features a pyridine ring with an amino group and an oxide functional group, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 110.11 g/mol |
Solubility | Water, Alcohol |
Neuropharmacological Effects
This compound has been studied for its effects on neuronal excitability and synaptic transmission. It is known to block potassium channels, which can enhance neurotransmitter release and improve synaptic efficacy. This property has implications for treating neurological disorders such as multiple sclerosis and spinal cord injuries.
Case Study : A study published in Neuroscience Letters demonstrated that 4-APO administration in animal models resulted in improved motor function following spinal cord injury, attributed to enhanced synaptic transmission in the injured regions .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. It has been synthesized alongside various derivatives to evaluate their efficacy against bacterial strains.
Table: Antimicrobial Activity of 4-Aminopyridine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
A study conducted on various aminopyridine derivatives indicated that 4-APO exhibited significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Properties
In addition to its neuroprotective and antimicrobial effects, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Research Findings : A recent investigation into the anti-inflammatory effects of 4-APO revealed that it significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .
The biological activities of this compound can be attributed to its ability to modulate ion channel activity, particularly potassium channels. By blocking these channels, it enhances depolarization and neurotransmitter release at synapses, which is crucial for both neuroprotection and antimicrobial action.
Summary of Mechanisms
- Potassium Channel Blockade : Enhances neurotransmitter release.
- Cytokine Inhibition : Reduces inflammation by modulating immune responses.
- Antimicrobial Action : Disrupts bacterial cell membrane integrity.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the pKa of 4-Aminopyridine 1-oxide, and how does this value influence its reactivity in aqueous solutions?
The pKa of this compound (3.69) is critical for predicting its protonation state and solubility in aqueous buffers . To determine this experimentally, use potentiometric titration with a calibrated pH electrode in a controlled ionic strength medium. Alternatively, UV-Vis spectrophotometry can track absorbance changes during titration. The low pKa indicates partial deprotonation under physiological pH, affecting its hydrogen-bonding capacity in supramolecular assemblies or coordination chemistry. Researchers should account for pH-dependent reactivity, particularly in reactions involving electrophiles or nucleophiles.
Q. What are the best practices for handling and storing this compound to minimize degradation?
this compound oxidizes and darkens over time, especially under light or heat . Key protocols include:
- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon).
- Handling : Work in a fume hood with nitrile gloves, lab coat, and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides) or acidic vapors, which may trigger violent reactions .
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural integrity of this compound derivatives?
- NMR : Use H and C NMR to verify substitution patterns. The N-oxide group deshields adjacent protons, causing downfield shifts (e.g., C-2 and C-6 protons in pyridine rings) .
- IR : The N-O stretch appears near 1250–1300 cm, while amino groups show peaks at 3300–3500 cm. Compare with reference spectra from databases like SDBS or NIST .
- X-ray Crystallography : For solid derivatives, analyze hydrogen-bonding networks (e.g., N-oxide oxygen as hydrogen bond acceptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?
Evidence shows competing substitution at C-2 vs. C-3/C-5 positions under varying conditions . For example:
- Acidic Conditions : Protonation of the N-oxide group enhances electrophilic attack at C-3/C-5 due to resonance stabilization .
- Neutral/Nonpolar Solvents : C-2 substitution dominates.
Methodological Recommendations :
Q. What strategies mitigate hazards when synthesizing this compound derivatives via high-temperature or oxidative reactions?
- Thermal Stability : Avoid temperatures >100°C, as decomposition releases cyanide, NO, and CO . Use reflux condensers with inert gas purging.
- Oxidative Coupling : Replace strong oxidizers (e.g., KMnO) with catalytic methods (e.g., TEMPO/O) to minimize exothermic risks .
- In Situ Monitoring : Employ Raman spectroscopy or inline pH probes to detect hazardous intermediates (e.g., peroxides) .
Q. How can computational models predict the supramolecular behavior of this compound in crystal engineering?
Leverage density functional theory (DFT) to calculate electrostatic potential surfaces, identifying preferred hydrogen-bonding sites (e.g., N-oxide oxygen as an acceptor) . Pair with molecular dynamics simulations to model packing efficiencies in solvents like DMSO or water. Validate predictions against experimental XRD data .
Properties
IUPAC Name |
1-hydroxypyridin-4-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWWHFNDOUAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902506 | |
Record name | Pyridin-4-amine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-75-9 | |
Record name | Phillips 1863 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridin-4-amine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridin-4-amine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRIDIN-4-AMINE 1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9GNO5VMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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